molecular formula C24H29N4O10P B12750407 N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline CAS No. 97280-42-7

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline

Katalognummer: B12750407
CAS-Nummer: 97280-42-7
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: WMCCLUITHNZQFR-IERDGZPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is a synthetic compound that combines the properties of alanylproline and bis(4-nitrophenoxy)phosphoryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline typically involves the following steps:

    Formation of Alanylproline: This step involves the coupling of alanine and proline through peptide bond formation. The reaction can be catalyzed by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.

    Introduction of Bis(4-nitrophenoxy)phosphoryl Group: The bis(4-nitrophenoxy)phosphoryl group is introduced through a phosphorylation reaction. This can be achieved by reacting alanylproline with bis(4-nitrophenoxy)phosphoryl chloride in an appropriate solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy groups can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where the nitrophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with substituted nitrophenoxy groups.

Wissenschaftliche Forschungsanwendungen

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a targeting moiety for drug delivery systems.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-nitrophenoxy)phosphoryl group can act as a phosphate mimic, modulating the activity of enzymes that recognize phosphorylated substrates. Additionally, the compound’s structure allows it to interact with protein binding sites, potentially altering protein function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)glycylproline
  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)valylproline
  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)leucylproline

Uniqueness

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is unique due to its specific combination of alanylproline and bis(4-nitrophenoxy)phosphoryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

97280-42-7

Molekularformel

C24H29N4O10P

Molekulargewicht

564.5 g/mol

IUPAC-Name

tert-butyl (2S)-1-[(2R)-2-[bis(4-nitrophenoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H29N4O10P/c1-16(22(29)26-15-5-6-21(26)23(30)36-24(2,3)4)25-39(35,37-19-11-7-17(8-12-19)27(31)32)38-20-13-9-18(10-14-20)28(33)34/h7-14,16,21H,5-6,15H2,1-4H3,(H,25,35)/t16-,21+/m1/s1

InChI-Schlüssel

WMCCLUITHNZQFR-IERDGZPVSA-N

Isomerische SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.